BETd-260, also known as ZBC260, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] PROTACs are a novel class of molecules designed to induce the degradation of specific target proteins. [] BETd-260 specifically targets members of the bromodomain and extra-terminal (BET) protein family, which are epigenetic "readers" involved in regulating gene transcription. [] This compound has emerged as a promising tool in cancer research due to its high potency and ability to overcome drug resistance. []
BETd-260 is synthesized by conjugating a BET inhibitor (BETi-211) to thalidomide through a chemical linker. [] Thalidomide acts as an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of the targeted BET proteins. [] While the exact details of the synthetic procedure are not provided in the provided abstracts, optimizing the linker length is crucial for enhancing the potency and pharmacokinetic properties of the degrader. []
The primary chemical reaction associated with BETd-260 is the ubiquitination of BET proteins. [] This process involves the transfer of ubiquitin molecules to the targeted BET protein, marking it for degradation by the proteasome. [] BETd-260 facilitates this process by acting as a bridge, bringing the BET protein and the E3 ligase into close proximity. []
BETd-260 functions by hijacking the ubiquitin-proteasome system (UPS) to degrade BET proteins. [] It achieves this by simultaneously binding to a BET protein and an E3 ubiquitin ligase. [] This interaction brings the E3 ligase in close proximity to the BET protein, facilitating the transfer of ubiquitin molecules to the target. [] The polyubiquitinated BET protein is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels. []
a) Cancer Research: BETd-260 has shown promising results in various preclinical cancer models: * Triple-negative breast cancer (TNBC): Demonstrated superior antitumor activity compared to BET inhibitors, inducing apoptosis and suppressing stemness and tumorigenesis. [, ] * Acute lymphoblastic leukemia: Showed potent inhibition of cell growth with picomolar cellular potencies and induced tumor regression in xenograft models. [] * Merkel cell carcinoma (MCC): Exhibited higher efficacy than BET inhibitors, inducing apoptosis and suppressing MCC lineage-specific genes. [] * Hepatocellular carcinoma (HCC): Potently suppressed cell viability and induced apoptosis in vitro and in vivo, suggesting a potential therapeutic strategy for HCC treatment. [] * Glioma: Inhibited tumor progression and stem-like cell growth by repressing the Wnt/β-catenin signaling pathway. [] * Osteosarcoma: Showed potent anti-osteosarcoma activity by triggering apoptosis. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: